(2-Fluoro-5-nitrobenzyl)(methyl)sulfane
Description
Properties
IUPAC Name |
1-fluoro-2-(methylsulfanylmethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLTLFSKIGIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-nitrobenzyl)(methyl)sulfane typically involves the reaction of 2-fluoro-5-nitrobenzyl chloride with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide or tetrahydrofuran and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Fluoro-5-nitrobenzyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atom or the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: (2-Fluoro-5-nitrobenzyl)(methyl)sulfane is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine and nitro groups on biological systems. It can also serve as a probe in enzyme inhibition studies.
Medicine: Research into potential pharmaceutical applications includes the exploration of its derivatives as potential drug candidates for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-nitrobenzyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and reactivity. The sulfane group can participate in redox reactions, affecting the overall activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares (2-Fluoro-5-nitrobenzyl)(methyl)sulfane with key analogs:
Key Observations:
Substituent Effects: The nitro group in this compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity. In contrast, the sulfonyl group in 2-Fluoro-4-(methylsulfonyl)nitrobenzene increases oxidative stability but reduces nucleophilic sulfur reactivity .
Sulfane Sulfur Reactivity :
Challenges in Detection and Quantification
Sulfane sulfur compounds are notoriously difficult to detect due to their high reactivity. Methods like cyanide-mediated thiocyanate formation (Wood’s assay) and phosphine-based trapping reagents (e.g., P2) are used for quantification . These techniques could be adapted for studying this compound’s stability and reactivity.
Biological Activity
(2-Fluoro-5-nitrobenzyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the nitro group and fluorine atom in its structure suggests it may exhibit significant antimicrobial, anti-inflammatory, and possibly anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzyl group substituted with a fluorine atom and a nitro group, along with a methyl sulfide moiety. These functional groups are known to influence the biological activity of compounds significantly.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to this compound display notable antimicrobial properties. For example, research has shown that nitro-containing compounds exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Nitro compound A | 15.6 | S. aureus |
| Nitro compound B | 62.5 | E. coli |
| This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) for related nitro compounds has been reported in the range of 15.6–62.5 μg/mL against S. aureus, indicating a potentially similar efficacy for this compound pending further investigation .
Anti-inflammatory Activity
Compounds with nitro groups have also been linked to anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β.
Case Study: Inhibition of iNOS
A study demonstrated that certain nitro compounds could inhibit inducible nitric oxide synthase (iNOS), leading to reduced inflammation in cellular models. This suggests that this compound may possess similar properties, making it a candidate for further exploration in inflammatory disease models .
Table 2: Cytotoxicity of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound C | 10 | HeLa |
| Compound D | 25 | MCF-7 |
| This compound | TBD | TBD |
The IC50 values for related compounds indicate potential cytotoxicity that warrants further investigation into the specific activity of this compound against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Fluoro-5-nitrobenzyl)(methyl)sulfane, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis of sulfane-containing compounds often involves nucleophilic substitution or thiol-ene reactions. For fluorinated nitrobenzyl derivatives, a stepwise approach is recommended: (i) introduce the nitro group via nitration of a fluorobenzene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), and (ii) attach the methylsulfanyl group using methylthiolate (CH₃S⁻) under inert atmosphere to avoid oxidation . Validate purity using GC-MS with a polar column (e.g., HP-5MS) and compare retention indices against known sulfane standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., H-2 and H-6 in the benzyl ring), while the nitro group causes distinct splitting patterns. The methylsulfanyl group (CH₃S-) resonates near δ 2.1 ppm in ¹H NMR .
- FT-IR : Look for S–C stretching vibrations at 600–700 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹ .
- X-ray crystallography : Resolve positional disorder caused by fluorine’s electron-withdrawing effects using high-resolution diffraction (e.g., Mo-Kα radiation) .
Q. How does the solubility profile of this compound influence solvent selection for reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal due to the compound’s nitro and sulfane groups. Avoid protic solvents (e.g., methanol) if the nitro group participates in redox reactions. For HPLC analysis, use methanol:water (70:30) with 0.1% formic acid to enhance ionization in MS detection .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the nitro and sulfane groups in this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electrophilic attack sites. The nitro group at C-5 acts as a strong electron-withdrawing group, directing electrophiles to C-4 and C-5. The methylsulfanyl group’s lone pairs participate in conjugation, reducing its nucleophilicity. Compare HOMO-LUMO gaps with experimental redox potentials (e.g., cyclic voltammetry) .
Q. What strategies resolve contradictions in observed vs. theoretical NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., rotational barriers in the sulfane group). Use variable-temperature NMR (VT-NMR) to assess conformational flexibility. Cross-validate with GIAO (Gauge-Including Atomic Orbitals) calculations incorporating solvent models (e.g., PCM for DMSO) .
Q. How can sulfane-specific detection methods (e.g., cyanolysis or fluorescent probes) quantify this compound in complex matrices?
- Methodological Answer :
- Cyanolysis : React the compound with KCN (pH 8.5–10) to release SCN⁻, which forms Fe(SCN)₃ for UV-Vis quantification at 460 nm. Calibrate against Na₂S standards .
- Fluorescent probes (e.g., SSP2) : Monitor fluorescence turn-on (λₑₓ/ₑₘ = 488/525 nm) after sulfane-mediated cyclization. Validate selectivity by spiking with competing thiols (e.g., glutathione) .
Q. What are the thermal stability thresholds for this compound under storage or reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
